2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride
Overview
Description
2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride is a chemical compound with the molecular formula C12H25Cl2N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a piperazine ring, and a cyclohexyl group, making it a versatile molecule for research and industrial purposes .
Scientific Research Applications
2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in receptor binding studies and as a tool for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a receptor antagonist in neurological studies.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride typically involves the reaction of 4-cyclohexylpiperazine with an appropriate amino ketone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters are optimized to ensure high yield and purity of the final product. Industrial methods also incorporate rigorous quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary alcohols, and various substituted amides. These products are often used as intermediates in further chemical synthesis or as final products in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an antagonist at certain receptors, inhibiting their function and leading to therapeutic effects in conditions like neurogenic inflammation or migraine .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride
- 2-Amino-1-(4-phenyl-piperazin-1-yl)-ethanone dihydrochloride
- 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride
Uniqueness
Compared to similar compounds, 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-amino-1-(4-cyclohexylpiperazin-1-yl)ethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;;/h11H,1-10,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNOMGKVKGTBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705944-08-7 | |
Record name | 705944-08-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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